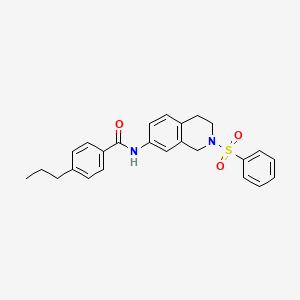

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonamides, such as the one in your query, have played a defining role in the history of drug development and continue to be prevalent today . They are common in marketed drugs and have high stability, favorable physicochemical properties, and a three-dimensional shape that has been utilized in a variety of medicines .

Synthesis Analysis

The synthesis of sulfonamides can be achieved from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .

Chemical Reactions Analysis

Sulfones, like the phenylsulfonyl group in your compound, have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They have also been shown to potently inhibit a variety of enzymatic processes .

Wissenschaftliche Forschungsanwendungen

Thermal Fragmentation and Rearrangement

Research by Gaber et al. (2008) explores the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives, providing insight into the chemical behavior and potential synthetic applications of related compounds including phenylsulfonyl tetrahydroisoquinolines. This study highlights the role of thermal conditions in facilitating diverse product formation through radical mechanisms, which could be relevant for the synthesis and modification of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide derivatives (Gaber, Al-Ahmadi, & Baryyan, 2008).

Anticancer Evaluation

Ravichandiran et al. (2019) conducted a study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which shares structural similarities with the compound . Their findings suggest potential applications in cancer treatment, as some synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines. This indicates the broader applicability of sulfonamide and tetrahydroisoquinoline derivatives in medicinal chemistry for developing anticancer agents (Ravichandiran, Subramaniyan, Kim, Park, Kim, Shim, & Yoo, 2019).

Synthesis and Drug Discovery

A study by Zhang et al. (2015) focuses on cascade couplings of N-alkyl-N-methacryloyl benzamides with ethers and benzenesulfonohydrazides to generate isoquinoline-1,3(2H,4H)-dione derivatives. The methodology described offers a novel pathway for synthesizing highly functionalized drug-like molecules, potentially including derivatives of this compound. This research underscores the compound's relevance in drug discovery processes (Zhang, Xie, Zhao, Niu, Wu, Bian, Pittman, & Zhou, 2015).

Zukünftige Richtungen

The field of sulfone chemistry is rapidly evolving, with new catalytic desulfitative functionalizations opening up new areas of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Eigenschaften

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-2-6-19-9-11-21(12-10-19)25(28)26-23-14-13-20-15-16-27(18-22(20)17-23)31(29,30)24-7-4-3-5-8-24/h3-5,7-14,17H,2,6,15-16,18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLJGNRQZQJQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)